![molecular formula C18H24N2O4 B6309225 3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid CAS No. 2108304-97-6](/img/structure/B6309225.png)
3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid
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Description
“3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid” is a complex organic compound. It contains an indole group, which is a prevalent moiety in many natural and synthetic compounds . The compound also includes a tert-butoxycarbonyl (t-Boc) group, which is commonly used in organic synthesis as a protective group for amines .
Molecular Structure Analysis
The molecular structure of “3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid” is complex, with multiple functional groups. The indole group is a key structural feature, contributing to the compound’s potential biological activity . The t-Boc group is a common protective group in organic synthesis, often used to protect amines during reaction sequences .Mechanism of Action
Target of Action
The compound, 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes in cellular processes . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Result of Action
Given the broad spectrum of biological activities of indole derivatives, the effects could range from inhibiting the replication of viruses to reducing inflammation and inhibiting the growth of cancer cells .
properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(11-9-16(21)22)10-8-13-12-19-15-7-5-4-6-14(13)15/h4-7,12,19H,8-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDOARRZOSAAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CNC2=CC=CC=C21)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid |
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